4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate
Overview
Description
4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a 2,5-dimethoxybenzene moiety through a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butylbenzene in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfonate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide, chlorosulfonic acid, and other sulfonating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Sulfonic Acids: Resulting from reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but lacks the sulfonate group.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with slight structural variations.
Uniqueness
4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of both the tert-butyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications that require these functional groups .
Properties
IUPAC Name |
(4-tert-butylphenyl) 2,5-dimethoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18(2,3)13-6-8-14(9-7-13)23-24(19,20)17-12-15(21-4)10-11-16(17)22-5/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRYFSGLUHVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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